

Spectroscopic Profile of 1-(4-bromophenyl)pyridin-2(1H)-one: A Technical Guide

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Compound of Interest		
Compound Name:	1-(4-bromophenyl)pyridin-2(1H)-	
	one	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-bromophenyl)pyridin-2(1H)-one**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of expected spectroscopic values derived from closely related analogs and detailed experimental protocols for obtaining the spectral data. This information is intended to serve as a valuable resource for researchers working with N-aryl-2-pyridinone scaffolds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **1-(4-bromophenyl)pyridin-2(1H)-one** and its structural analogs. These values are crucial for the identification and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data



Proton Assignment	Expected Chemical Shift (δ, ppm)	Observed Chemical Shift (δ, ppm) for Analogs	Multiplicity	Coupling Constant (J, Hz)
H-3	6.2 - 6.4	6.25 (for 1- phenylpyridin- 2(1H)-one)	d	~9.0
H-4	7.3 - 7.5	7.40 (for 1- phenylpyridin- 2(1H)-one)	t	~7.5
H-5	6.6 - 6.8	6.68 (for 1- phenylpyridin- 2(1H)-one)	d	~6.5
H-6	7.5 - 7.7	7.55 (for 1- phenylpyridin- 2(1H)-one)	t	~7.0
H-2', H-6'	7.2 - 7.4	7.30 (for 1-(4- chlorophenyl)pyri din-2(1H)-one)	d	~8.5
H-3', H-5'	7.5 - 7.7	7.60 (for 1-(4- chlorophenyl)pyri din-2(1H)-one)	d	~8.5

Table 2: ¹³C NMR Spectroscopic Data



Carbon Assignment	Expected Chemical Shift (δ, ppm)	Observed Chemical Shift (δ, ppm) for Analogs
C-2	160 - 162	161.5 (for 1-phenylpyridin- 2(1H)-one)
C-3	105 - 107	106.2 (for 1-phenylpyridin- 2(1H)-one)
C-4	138 - 140	139.8 (for 1-phenylpyridin- 2(1H)-one)
C-5	120 - 122	121.3 (for 1-phenylpyridin- 2(1H)-one)
C-6	130 - 132	131.7 (for 1-phenylpyridin- 2(1H)-one)
C-1'	138 - 140	139.5 (for 1-(4- chlorophenyl)pyridin-2(1H)- one)
C-2', C-6'	128 - 130	129.5 (for 1-(4- chlorophenyl)pyridin-2(1H)- one)
C-3', C-5'	131 - 133	132.1 (for 1-(4- chlorophenyl)pyridin-2(1H)- one)
C-4'	120 - 122	121.8 (for 1-(4- chlorophenyl)pyridin-2(1H)- one)

Table 3: Infrared (IR) Spectroscopy Data



Functional Group	Expected Wavenumber (cm ⁻¹)	Observed Wavenumber (cm ⁻¹) for Analogs	Intensity
C=O (Amide)	1650 - 1680	1665 (for 1- phenylpyridin-2(1H)- one)	Strong
C=C (Aromatic)	1580 - 1620	1590, 1610 (for N- aryl-2-pyridinones)	Medium-Strong
C-N (Aromatic)	1250 - 1350	1300 (for N-aryl-2- pyridinones)	Medium
C-Br	500 - 600	~550 (typical for Aryl- Br)	Medium-Strong
C-H (Aromatic)	3000 - 3100	~3050 (typical for aromatic C-H)	Medium

Table 4: Mass Spectrometry Data



lon	Expected m/z	Observed m/z for Analogs	Notes
[M]+	249/251	-	Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio).
[M-Br]+	170	-	Fragment corresponding to the loss of the bromine atom.
[M-CO]+	221/223	-	Fragment corresponding to the loss of a carbonyl group.
[C ₆ H ₄ Br] ⁺	155/157	-	Fragment corresponding to the bromophenyl cation.
[C₅H₅NO]+	95	-	Fragment corresponding to the pyridinone ring.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1-(4-bromophenyl)pyridin-2(1H)-one** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
- Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).



Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

• ¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Temperature: 298 K

• ¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

• Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

 Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied.
 Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
- Acquisition:



o Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

• Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q
 Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

 Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer or analyzed via liquid chromatography-mass spectrometry (LC-MS).

Acquisition (Direct Infusion ESI-MS):

Ionization Mode: Positive

Sheath Gas Flow Rate: 10 (arbitrary units)

Aux Gas Flow Rate: 2 (arbitrary units)

Sweep Gas Flow Rate: 0 (arbitrary units)

Spray Voltage: 3.5 kV

Capillary Temperature: 320 °C

S-Lens RF Level: 50

Mass Range: m/z 50-750

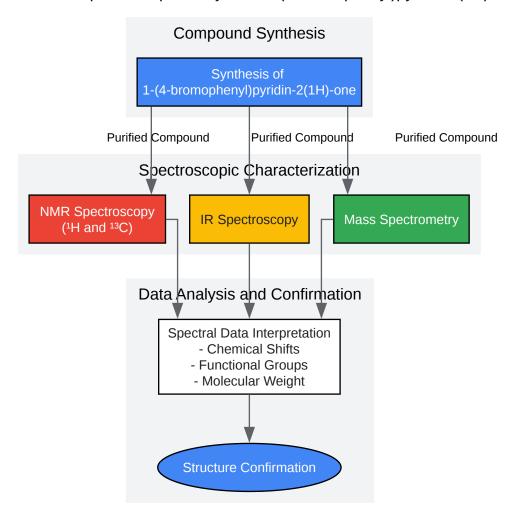


• Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The isotopic pattern for bromine-containing fragments is a key diagnostic feature.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **1-(4-bromophenyl)pyridin-2(1H)-one** is depicted in the following diagram.

Workflow for Spectroscopic Analysis of 1-(4-bromophenyl)pyridin-2(1H)-one



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Caption: Spectroscopic Analysis Workflow.







Disclaimer: The spectroscopic data presented in the tables are based on values reported for structurally analogous compounds and predictive models due to the absence of a complete, peer-reviewed, and published dataset for **1-(4-bromophenyl)pyridin-2(1H)-one** at the time of this guide's compilation. The provided experimental protocols are standard methodologies for the characterization of such organic compounds. Researchers are advised to acquire their own experimental data for definitive structural confirmation.

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